

# Eudragit RS vs. Eudragit RL: A Comparative Analysis for Controlled Drug Release

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Eudragit RS**

Cat. No.: **B1200404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Eudragit® polymers, a family of polymethacrylates, are extensively utilized in the pharmaceutical industry for developing modified drug delivery systems.<sup>[1]</sup> Among the various grades, **Eudragit RS** and Eudragit RL are frequently employed for creating sustained-release formulations. While structurally similar, their subtle chemical differences lead to significantly distinct drug release profiles. This guide provides an objective comparison of **Eudragit RS** and Eudragit RL, supported by experimental data, to aid researchers in selecting the appropriate polymer for their specific drug delivery applications.

## Core Chemical and Physical Differences

**Eudragit RS** and Eudragit RL are copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.<sup>[1]</sup> The fundamental distinction between them lies in the molar ratio of these quaternary ammonium groups. Eudragit RL (high permeability) contains approximately 10% of these hydrophilic groups, whereas **Eudragit RS** (low permeability) has a lower content of about 5%.<sup>[1]</sup> This seemingly small difference in the number of hydrophilic quaternary ammonium groups profoundly impacts their permeability to water, which is the primary factor governing drug release.<sup>[1][2]</sup>

Eudragit RL, with its higher concentration of quaternary ammonium groups, exhibits greater water permeability and swelling.<sup>[2][3]</sup> This increased hydrophilicity allows for faster penetration of aqueous fluids into the polymer matrix, leading to a quicker dissolution and diffusion of the encapsulated drug.<sup>[2][3]</sup> Conversely, **Eudragit RS** is less permeable to water, resulting in a

more retarded and sustained drug release profile.[3][4] Both polymers are insoluble in aqueous media and exhibit pH-independent swelling.[1][2]

## Comparative Drug Release Performance

Experimental studies consistently demonstrate the differential drug release characteristics of formulations based on **Eudragit RS** and Eudragit RL.

A study on ropinirole HCl microparticles showed that formulations prepared with **Eudragit RS** 100 alone provided a more sustained release compared to those with Eudragit RL 100 alone or in combination.[2] After 12 hours, formulations with only **Eudragit RS** 100 released less than 65% of the drug, while those with Eudragit RL 100 released over 90% in the same timeframe. [2] This highlights the potent release-retardant nature of **Eudragit RS**.[2]

Similarly, in a study involving nanoparticles for ophthalmic delivery, drug release from **Eudragit RS** 100 nanoparticles was significantly slower than from Eudragit RL 100 nanoparticles.[3][4] Over a 48-hour period, the cumulative drug release was approximately 70-80% for **Eudragit RS** 100 formulations, showcasing its ability to prolong drug release.[3][4]

The ratio of **Eudragit RS** to Eudragit RL in a formulation can be precisely adjusted to achieve a desired release rate.[5] Increasing the proportion of Eudragit RL leads to a faster release, while a higher proportion of **Eudragit RS** results in a more extended release.[6][7]

## Quantitative Drug Release Data

The following tables summarize the comparative drug release data from various studies.

Table 1: Cumulative Release of Ropinirole HCl from Microparticles[2]

| Formulation (Polymer)                | % Drug Release at 8 hours | % Drug Release at 12 hours |
|--------------------------------------|---------------------------|----------------------------|
| Eudragit RS 100                      | ~50%                      | < 65%                      |
| Eudragit RL 100                      | > 90%                     | > 93%                      |
| Eudragit RS 100 & RL 100 Combination | -                         | > 65% but < 93%            |

Table 2: Cumulative Drug Release from Nanoparticles over 48 hours[3][4]

| Polymer         | Approximate Total Drug Release |
|-----------------|--------------------------------|
| Eudragit RS 100 | 70 - 80%                       |
| Eudragit RL 100 | 80 - 90%                       |

## Experimental Protocols

The following are generalized methodologies for the preparation and evaluation of Eudragit-based drug delivery systems, based on commonly cited experimental procedures.[2][8]

### Preparation of Microparticles by Solvent Evaporation Technique

- Polymer Solution Preparation: Dissolve a specific amount of **Eudragit RS 100** and/or Eudragit RL 100 in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
- Drug Dispersion: Disperse the active pharmaceutical ingredient (API) in the polymer solution.
- Emulsification: Pour the drug-polymer solution into a continuous phase (e.g., liquid paraffin) containing an emulsifying agent (e.g., Span 80) under constant stirring to form an oil-in-oil emulsion.
- Solvent Evaporation: Continue stirring for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
- Microparticle Collection and Washing: Collect the microparticles by filtration, wash them with a suitable solvent (e.g., n-hexane) to remove any residual oil, and then dry them.

### In Vitro Drug Release Study (USP Dissolution Apparatus II)

- Dissolution Medium: Prepare a suitable dissolution medium, such as phosphate buffer pH 6.8.[2]

- Apparatus Setup: Use a USP Dissolution Apparatus II (paddle type) maintained at  $37 \pm 0.5^\circ\text{C}$  with a paddle speed of 100 rpm.[2]
- Sample Introduction: Accurately weigh a quantity of the microparticles and add it to the dissolution vessel containing the dissolution medium.
- Sampling: At predetermined time intervals, withdraw a specific volume of the sample from the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
- Analysis: Filter the withdrawn samples and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength.
- Data Calculation: Calculate the cumulative percentage of drug released at each time point.

## Visualizing the Process and Logic

The following diagrams illustrate the logical relationship between the polymer properties and their effect on drug release, as well as a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Logical flow of Eudragit properties to drug release.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for microparticle preparation and release.

## Conclusion

The choice between **Eudragit RS** and Eudragit RL is dictated by the desired drug release profile. Eudragit RL is suitable for formulations requiring a relatively faster-sustained release, while **Eudragit RS** is the polymer of choice for achieving a more prolonged and controlled release. Furthermore, by blending these two polymers in various ratios, formulators can precisely modulate the permeability of the resulting film coat or matrix and, consequently, tailor the drug release kinetics to meet specific therapeutic needs.<sup>[1][5]</sup> This versatility makes **Eudragit RS** and RL invaluable tools in the development of advanced oral controlled drug delivery systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. storage.googleapis.com [storage.googleapis.com]
- To cite this document: BenchChem. [Eudragit RS vs. Eudragit RL: A Comparative Analysis for Controlled Drug Release]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200404#eudragit-rs-vs-eudragit-rl-comparative-analysis-for-drug-release>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)